Cas no 1440324-08-2 (rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine)

Technical Introduction: rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine is a chiral amine derivative featuring a norbornene scaffold, which imparts structural rigidity and stereochemical diversity. Its bicyclic framework enhances stability and reactivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The presence of both amine and alkene functional groups allows for versatile derivatization, enabling use as a building block in organocatalysis or ligand design. The (1S,2S,4S) stereochemistry offers precise control over enantioselective transformations. This compound is particularly useful in medicinal chemistry for probing stereospecific interactions or as an intermediate in the synthesis of bioactive molecules. Its well-defined conformation and functional group compatibility underscore its utility in advanced chemical research.
rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine structure
1440324-08-2 structure
Product Name:rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
CAS No:1440324-08-2
MF:C9H15N
MW:137.222102403641
CID:4599903
Update Time:2025-10-19

rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine Chemical and Physical Properties

Names and Identifiers

    • Rac-2-[(1r,2r,4r)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine, endo
    • rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
    • Inchi: 1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8+,9-/m1/s1
    • InChI Key: IGRYFUUCWNBVDN-HRDYMLBCSA-N
    • SMILES: [C@@]12([H])C[C@@]([H])(C=C1)C[C@H]2CCN

rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00J1KH-1g
rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
1440324-08-2 95%
1g
$514.00 2024-06-20
1PlusChem
1P00J1KH-5g
rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
1440324-08-2 95%
5g
$2005.00 2024-06-20
A2B Chem LLC
AI87697-1g
rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
1440324-08-2 95%
1g
$445.00 2024-04-20
A2B Chem LLC
AI87697-5g
rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
1440324-08-2 95%
5g
$1748.00 2024-04-20

rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine Related Literature

Additional information on rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine

rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine (CAS No. 1440324-08-2): An Overview

rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine (CAS No. 1440324-08-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of bicyclic amines and is characterized by its bicyclo[2.2.1]heptane scaffold, which imparts it with a high degree of conformational rigidity and stereoselectivity.

The bicyclo[2.2.1]heptane core of rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine is a well-known motif in natural products and synthetic compounds, often associated with bioactive molecules such as terpenes and alkaloids. The presence of this scaffold can significantly influence the pharmacological properties of the compound, making it a valuable target for drug discovery and development.

Recent studies have highlighted the importance of rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those derived from solid tumors such as breast and lung cancer. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cell proliferation and survival.

In addition to its anticancer potential, rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine has also been investigated for its neuroprotective effects. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine is a challenging task due to the complexity of the bicyclic structure and the need for precise control over stereochemistry. Various synthetic routes have been developed to access this compound, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries to achieve high enantioselectivity. One notable approach involves the use of palladium-catalyzed allylic substitution reactions to construct the bicyclic framework with high stereocontrol.

The physical and chemical properties of rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine are also important considerations for its application in medicinal chemistry. The compound is typically a colorless oil or solid at room temperature and is soluble in common organic solvents such as methanol and dichloromethane. Its stability under various conditions has been extensively studied to ensure its suitability for long-term storage and use in pharmaceutical formulations.

From a safety perspective, rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be used with caution to avoid exposure through inhalation or skin contact. Proper personal protective equipment (PPE) such as gloves and goggles should be worn during handling.

In conclusion, rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine (CAS No. 1440324-08-) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive target for further research and development in both academic and industrial settings.

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